molecular formula C11H16OS B8077384 4-Methylsulfanylbutoxybenzene

4-Methylsulfanylbutoxybenzene

Cat. No.: B8077384
M. Wt: 196.31 g/mol
InChI Key: MVDBBCJHFHZRAD-UHFFFAOYSA-N
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Description

4-Methylsulfanylbutoxybenzene is an aromatic compound characterized by a benzene ring substituted with a butoxy group (-O-(CH₂)₃CH₃) and a methylsulfanyl group (-S-CH₃). The butoxy group, a four-carbon alkoxy chain, confers hydrophobic properties, while the methylsulfanyl group introduces sulfur-based electronic effects. This combination of substituents influences the compound’s physical and chemical behavior, including solubility, boiling point, and reactivity.

Properties

IUPAC Name

4-methylsulfanylbutoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-13-10-6-5-9-12-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDBBCJHFHZRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanylbutoxybenzene typically involves the reaction of 4-bromobutoxybenzene with methylthiolate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general reaction scheme is as follows:

  • Preparation of 4-Bromobutoxybenzene:

    • React 4-hydroxybenzene with 1-bromobutane in the presence of a base such as potassium carbonate.
    • The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Formation of this compound:

    • React 4-bromobutoxybenzene with sodium methylthiolate.
    • The reaction is performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylsulfanylbutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like DMF.

    Reduction: Lithium aluminum hydride, ether as solvent.

Major Products Formed:

    Oxidation: 4-Methylsulfinylbutoxybenzene, 4-Methylsulfonylbutoxybenzene.

    Substitution: Various substituted butoxybenzenes depending on the nucleophile used.

    Reduction: 4-Methylthiobutanol, 4-Methylthiophenol.

Scientific Research Applications

4-Methylsulfanylbutoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylsulfanylbutoxybenzene involves its interaction with various molecular targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and potential therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Cellular Processes: It can interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

a) 4-Methoxy-2-methyl-1-methylsulfanyl-benzene (C₉H₁₂OS)

  • Structure : Benzene with methoxy (-OCH₃), methyl (-CH₃), and methylsulfanyl (-S-CH₃) groups at positions 4, 2, and 1, respectively.
  • Key Differences :
    • The methoxy group in this compound is shorter (C1 chain) compared to the butoxy group (C4 chain) in this compound, leading to reduced hydrophobicity and lower molecular weight (168.25 g/mol vs. ~212.35 g/mol for this compound).
    • The additional methyl group in the ortho position may introduce steric hindrance, affecting reaction kinetics and regioselectivity in electrophilic aromatic substitution (EAS) reactions .

b) Sulfonamide Derivatives (e.g., C₁₆H₁₄ClN₃O₂S from )

  • Structure : A sulfonamide (-SO₂NH₂) group replaces the methylsulfanyl group, with a chlorophenyl-pyrazole moiety.
  • Key Differences :
    • Sulfonamides are more polar and acidic due to the -SO₂NH₂ group, enhancing water solubility compared to thioethers like this compound.
    • The chlorophenyl-pyrazole component introduces biological activity, as seen in drug discovery contexts, whereas this compound’s applications remain less documented .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point Solubility in Water
This compound C₁₁H₁₆OS ~212.35 Butoxy, methylsulfanyl High (due to C4 chain) Low (hydrophobic)
4-Methoxy-2-methyl-1-methylsulfanyl-benzene C₉H₁₂OS 168.25 Methoxy, methyl, methylsulfanyl Moderate Moderate (polar methoxy)
Sulfonamide derivative (C₁₆H₁₄ClN₃O₂S) C₁₆H₁₄ClN₃O₂S 355.82 Chlorophenyl, pyrazole, sulfonamide Very high High (polar sulfonamide)

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